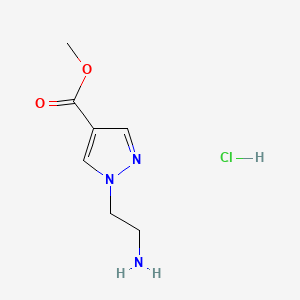
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride (AAPN) is a widely used chemical compound in the field of biochemistry and pharmacology. It is a derivative of naphthalene, a group of compounds typically used in the manufacture of dyes, plastics, and pharmaceuticals. AAPN has been studied extensively for its potential applications in scientific research and drug discovery.
作用机制
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been shown to interact with a variety of enzymes and receptors in the body. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has also been shown to bind to various drug receptors, including those for opioids, cannabinoids, and serotonin. Additionally, 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been shown to inhibit the metabolism of drugs, including opioids, cannabinoids, and serotonin.
Biochemical and Physiological Effects
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has also been shown to bind to various drug receptors, including those for opioids, cannabinoids, and serotonin. Additionally, 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been shown to inhibit the metabolism of drugs, including opioids, cannabinoids, and serotonin.
实验室实验的优点和局限性
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride is relatively stable, making it suitable for long-term storage. However, 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride is also limited in its use in laboratory experiments due to its potential toxicity. Therefore, it is important to take proper safety precautions when handling 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride.
未来方向
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has a wide range of potential applications in scientific research and drug discovery. There are a number of potential future directions for 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride research, including the investigation of its potential therapeutic effects, the development of new drug delivery systems, and the exploration of its potential as a diagnostic tool. Additionally, 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride could be used to study the interaction of drugs with their respective receptors, as well as to investigate the metabolism of drugs in the body. Finally, 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride could be used to study the inhibition of various enzymes, such as acetylcholinesterase.
合成方法
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride is synthesized through a multi-step process that involves the reaction of an aromatic aldehyde with an amino acid, followed by the addition of hydrochloric acid. The reaction of an aromatic aldehyde with an amino acid results in the formation of a Schiff base, which is then hydrolyzed to form an aldol condensation product. The aldol condensation product is then treated with hydrochloric acid to yield the desired 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride hydrochloride.
科学研究应用
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been used in a variety of scientific research applications, including the study of enzyme inhibition, receptor binding, and drug metabolism. In particular, 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been used to study the inhibition of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has also been used to study the binding of various drugs to their respective receptors, as well as to investigate the metabolism of drugs in the body.
属性
IUPAC Name |
[4-(2-aminoacetyl)phenyl] naphthalene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3.ClH/c20-12-18(21)14-7-9-17(10-8-14)23-19(22)16-6-5-13-3-1-2-4-15(13)11-16;/h1-11H,12,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZLFDIWVFXVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=CC=C(C=C3)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)



![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)

